molecular formula C16H24ClNO3 B1423932 Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220017-49-1

Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No.: B1423932
CAS No.: 1220017-49-1
M. Wt: 313.82 g/mol
InChI Key: CXSVXHUUDJUMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methyl-2-formyl benzoate: Synthesis and Applications

Methyl-2-formyl benzoate, a compound with bioactive precursor properties, is used in the synthesis of pharmaceuticals due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities. It serves as a significant structure and an excellent precursor for new bioactive molecule development. Its versatility in organic synthesis highlights its importance as a raw material for medical product preparation, demonstrating its critical role in the synthetic fields and pharmaceutical industry (Farooq & Ngaini, 2019).

Parabens in Aquatic Environments

Parabens, including methylparaben, are widely used as preservatives and have been the subject of environmental studies. Their occurrence, fate, and behavior in aquatic environments have been reviewed, highlighting the ubiquity in surface water and sediments due to continuous introduction from consumer products. The review addresses concerns about weak endocrine-disrupting chemicals and the need for further studies to understand their toxicity, especially of chlorinated by-products in water systems (Haman et al., 2015).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands have been developed to measure amyloid in vivo in Alzheimer's disease patients' brains, showing significant progress in understanding pathophysiological mechanisms. This breakthrough technique enables early detection and evaluation of new anti-amyloid therapies, illustrating its application in medical research and potential for studying disease progression and treatment efficacy (Nordberg, 2007).

Biodegradation and Fate of ETBE in Soil and Groundwater

The review on Ethyl tert-butyl ether (ETBE) biodegradation and fate in soil and groundwater summarizes knowledge on microorganisms capable of degrading ETBE aerobically. It explores the microbial pathways and potential use of these microorganisms in bioaugmentation and biostimulation strategies for groundwater treatment, showing the intersection of environmental science and biotechnological application in mitigating pollution (Thornton et al., 2020).

Antimicrobial Applications of Monoterpenes

Monoterpenes, including p-Cymene, have been extensively studied for their antimicrobial properties. These compounds, found in over 100 plant species, are researched for their potential in treating communicable diseases and as candidates for biomedical applications. This highlights the ongoing need for new antimicrobial agents and the role of natural compounds in addressing global health challenges and antimicrobial resistance (Marchese et al., 2017).

Properties

IUPAC Name

methyl 2-(2-piperidin-4-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-5-3-2-4-14(15)12-20-11-8-13-6-9-17-10-7-13;/h2-5,13,17H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSVXHUUDJUMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-49-1
Record name Benzoic acid, 2-[[2-(4-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 4
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 6
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.